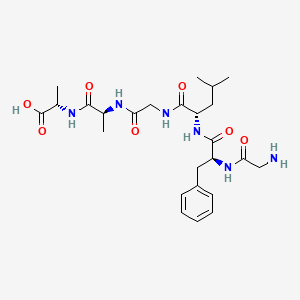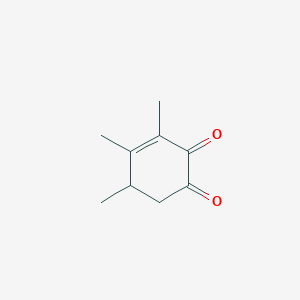
3,4,5-Trimethylcyclohex-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethylcyclohex-3-ene-1,2-dione is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexene, characterized by the presence of three methyl groups and two ketone functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethylcyclohex-3-ene-1,2-dione typically involves the oxidation of 3,5,5-trimethylcyclohex-3-en-1-one. This reaction can be carried out using molecular oxygen or other oxidizing agents under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes, utilizing catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of oxidizing agent, are optimized to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethylcyclohex-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Molecular oxygen, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized cyclohexene derivatives, while reduction can produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
3,4,5-Trimethylcyclohex-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethylcyclohex-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione
- 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
Uniqueness
3,4,5-Trimethylcyclohex-3-ene-1,2-dione is unique due to its specific arrangement of methyl groups and ketone functionalities, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
413576-55-3 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3,4,5-trimethylcyclohex-3-ene-1,2-dione |
InChI |
InChI=1S/C9H12O2/c1-5-4-8(10)9(11)7(3)6(5)2/h5H,4H2,1-3H3 |
Clave InChI |
ZOUREAIQPBCHNG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(=O)C(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


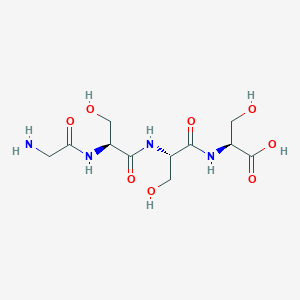
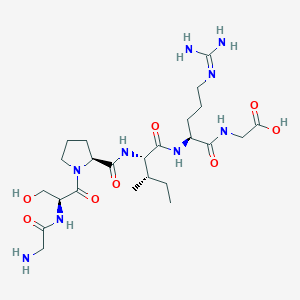
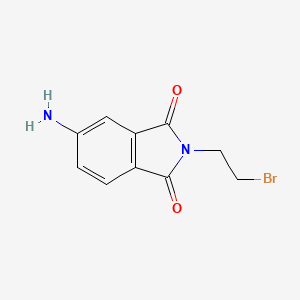
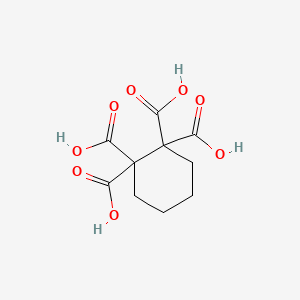
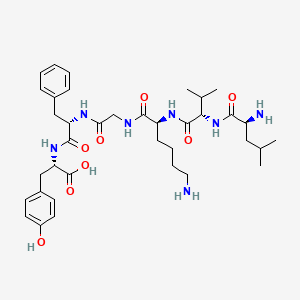
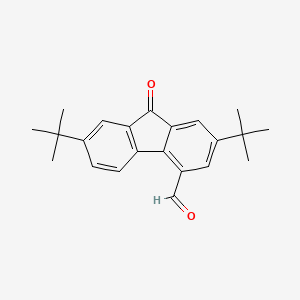
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
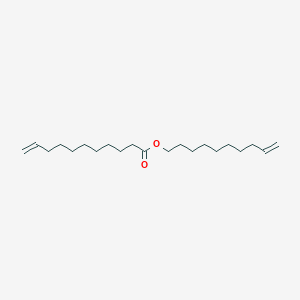
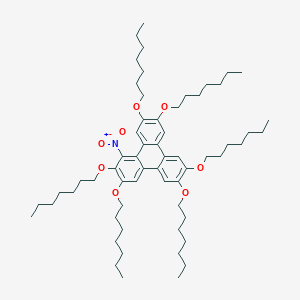
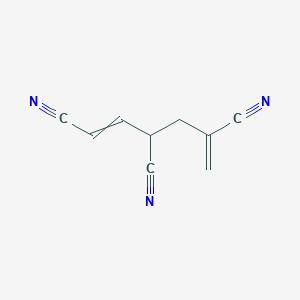
![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)
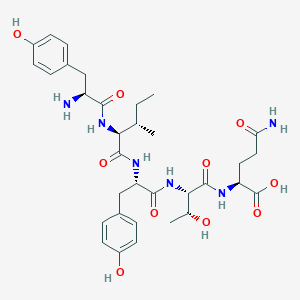
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
